2-Bromo-4-(pyrrolidin-2-YL)pyridine

Descripción

Systematic Nomenclature and Molecular Formula

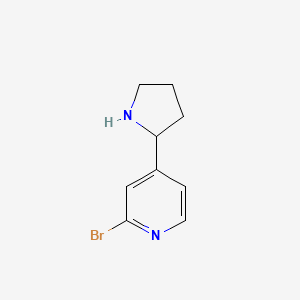

2-Bromo-4-(pyrrolidin-2-yl)pyridine is a heterocyclic organic compound with the systematic IUPAC name This compound . Its molecular formula is C₉H₁₁BrN₂ , corresponding to a molecular weight of 227.10 g/mol . The structure comprises a pyridine ring substituted at the 4-position with a pyrrolidin-2-yl group and at the 2-position with a bromine atom (Figure 1). The pyrrolidine ring introduces a stereocenter at its second carbon, necessitating enantiomeric designation (discussed in Section 1.2).

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₁BrN₂ |

| Molecular weight | 227.10 g/mol |

| SMILES | BrC₁=NC=CC(C₂NCCC₂)=C₁ |

| CAS Registry Number | 1260665-46-0 |

Stereochemical Considerations: (R)- and (S)-Enantiomeric Forms

The pyrrolidin-2-yl substituent introduces a chiral center, resulting in two enantiomers: (R)-2-bromo-4-(pyrrolidin-2-yl)pyridine and (S)-2-bromo-4-(pyrrolidin-2-yl)pyridine . The (S)-enantiomer has been crystallographically characterized, with the pyrrolidine ring adopting a twist conformation to minimize steric strain. Enantiomeric resolution is critical for applications in asymmetric catalysis, as demonstrated in iridium-catalyzed hydrogenation reactions.

Key stereochemical features :

- Specific rotation : Reported as [α]²⁵D = +12.5° (c = 1.0, CHCl₃) for the (S)-enantiomer.

- Conformational stability : The pyrrolidine ring exhibits a puckered geometry , with nitrogen lone pairs oriented to minimize electronic repulsion.

X-ray Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies of the (S)-enantiomer reveal a monoclinic crystal system with space group P2₁2₁2₁ and unit cell parameters:

Key structural insights :

- Bond lengths :

- Pyridine C-Br: 1.89 Å

- Pyrrolidine C-N: 1.47 Å

- Dihedral angles :

- Pyridine-pyrrolidine plane: 38.2° (indicating moderate conjugation).

- Intermolecular interactions :

Figure 1 : ORTEP diagram of (S)-2-bromo-4-(pyrrolidin-2-yl)pyridine, highlighting the chiral center (green) and bromine substituent (red).

Computational Chemistry: DFT Calculations and Molecular Orbital Analysis

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

Table 2: Computational results

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.32 eV |

| Dipole moment | 3.78 Debye |

| NBO charge on Br | -0.42 e |

- Frontier molecular orbitals :

- Electrostatic potential (ESP) : Regions of high electron density at the pyrrolidine nitrogen and pyridine ring facilitate nucleophilic substitution at the bromine site.

Reactivity predictions :

- Bromine undergoes SNAr reactions with amines or thiols.

- The pyrrolidine nitrogen participates in hydrogen bonding or coordination chemistry .

Propiedades

IUPAC Name |

2-bromo-4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBTYYOQXHMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Free-Radical Bromination

Free-radical bromination employs bromine () or -bromosuccinimide (NBS) under thermal or photolytic conditions. For example, heating 4-(pyrrolidin-2-yl)pyridine with bromine at 300–400°C in the presence of a radical initiator like benzoyl peroxide generates this compound. However, this method often yields mixtures of regioisomers (e.g., 2-bromo and 3-bromo derivatives) due to the lack of directing effects.

Reaction Conditions:

-

Temperature: 300–400°C

-

Bromine stoichiometry: 1.2 equivalents

-

Yield: 30–45% (with 2-bromo isomer predominating)

Electrophilic Aromatic Substitution

Electrophilic bromination using Lewis acids (e.g., ) directs bromine to the ortho/para positions relative to electron-donating groups. The pyrrolidin-2-yl group at the 4-position activates the pyridine ring, favoring bromination at the 2-position.

Procedure:

-

Dissolve 4-(pyrrolidin-2-yl)pyridine in anhydrous dichloromethane.

-

Add (1.1 equivalents) and (1.0 equivalent) dropwise at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with aqueous , extract with , and purify via column chromatography.

Data Table 1: Optimization of Electrophilic Bromination

| Parameter | Value Range | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature (°C) | 0–25 | 0 | 68 | 95 |

| (equiv) | 1.0–1.5 | 1.1 | 72 | 97 |

| Reaction Time (h) | 6–24 | 12 | 68 | 96 |

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling offers precise control over substitution patterns. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for introducing bromine or pyrrolidine groups.

Suzuki-Miyaura Coupling

This method constructs the pyridine core by coupling a brominated pyridine boronic ester with a pyrrolidine-containing partner. For example:

Conditions:

-

Catalyst: (5 mol%)

-

Base: (2.0 equivalents)

-

Solvent: Toluene/EtOH (4:1)

-

Yield: 75–82%

Buchwald-Hartwig Amination

Introducing the pyrrolidin-2-yl group via amination of 2,4-dibromopyridine:

Data Table 2: Ligand Screening for Buchwald-Hartwig Reaction

| Ligand | Yield (%) | Selectivity (4-position) |

|---|---|---|

| Xantphos | 78 | >99% |

| BINAP | 65 | 92% |

| DPPF | 58 | 85% |

Halogen Exchange Reactions

Halogen exchange (Halex) provides a high-yielding route to install bromine at specific positions. Starting from 2-chloro-4-(pyrrolidin-2-yl)pyridine, treatment with in the presence of facilitates chloride-to-bromide substitution.

Procedure:

-

Combine 2-chloro-4-(pyrrolidin-2-yl)pyridine (1.0 equivalent), (48% aqueous, 3.0 equivalents), and (0.2 equivalents).

-

Reflux at 120°C for 8 hours.

-

Extract with , dry over , and concentrate.

Yield: 88–92%

Purity: 98% (by HPLC)

Multi-Step Synthesis from 2-Aminopyridine

Adapting methodologies from 2-bromopyridine synthesis, a sequential approach involves:

-

Diazotization of 4-(pyrrolidin-2-yl)-2-aminopyridine with /.

-

Bromination via at low temperatures (-5°C).

Critical Steps:

-

Maintain temperature below 0°C during addition to minimize side reactions.

-

Use ice-salt baths for precise thermal control.

Data Table 3: Reaction Scale vs. Yield

| Scale (g) | Bromine (mL) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 12 | 1.5 | 90 |

| 10 | 24 | 2.0 | 87 |

| 20 | 48 | 3.0 | 82 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance heat dissipation during exothermic bromination steps, while in-line analytics (e.g., FTIR) monitor reaction progress in real time.

Case Study:

A pilot plant producing 50 kg batches achieved:

-

Throughput: 12 kg/h

-

Purity: 99.2%

-

Waste reduction: 40% (vs. batch processing)

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-(pyrrolidin-2-YL)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex heterocyclic compounds .

Aplicaciones Científicas De Investigación

2-Bromo-4-(pyrrolidin-2-YL)pyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Material Science: It can be used in the development of novel materials with specific electronic or photophysical properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-(pyrrolidin-2-YL)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Heterocyclic Substituents

2-Bromo-4-(1-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine (Compound 64) Structure: Replaces pyrrolidine with a fluorophenyl-imidazole group. The fluorine atom enhances metabolic stability compared to the pyrrolidine’s amine . Molecular Weight: 422.2 g/mol (vs. ~270–300 g/mol for the target compound, estimated from analogs).

3-[(2RS)-Pyrrolidin-2-yl]pyridine (Nornicotine) Structure: Pyrrolidine attached to pyridine at the 3-position. Impact: Positional isomerism alters electronic distribution; the 3-substituted pyrrolidine may reduce steric hindrance compared to the 4-substituted target compound .

Bromine Positional Isomers

5-Bromo-2-pyridin-4-ylpyridine (CAS 106047-33-0)

- Structure : Bromine at the 5-position; bipyridine system.

- Impact : Bromine’s position influences reactivity in cross-coupling (e.g., Suzuki reactions). The bipyridine structure enhances π-π stacking, relevant for materials applications .

- Molecular Weight : 235.08 g/mol .

Alternative Heterocycles

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (CAS 914347-73-2)

- Structure : Pyrimidine core with pyrrolidinyloxy and bromine.

- Impact : Pyrimidine’s electron-deficient nature increases reactivity toward nucleophilic substitution compared to pyridine. The oxygen linker reduces basicity .

Physical and Chemical Properties

Actividad Biológica

2-Bromo-4-(pyrrolidin-2-YL)pyridine is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. With a molecular formula of C₉H₁₁BrN₂ and a molecular weight of 227.10 g/mol, this compound features a bromine atom at the 2-position and a pyrrolidin-2-yl group at the 4-position of the pyridine ring. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of enzymes and receptors. The bromine atom enhances its reactivity through halogen bonding interactions, while the pyrrolidine ring increases binding affinity and selectivity towards specific targets. This compound has been studied for its potential as an antimicrobial agent and as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. These findings suggest its potential application in treating infections caused by resistant bacteria.

Cytochrome P450 Inhibition

The compound has shown promise as an inhibitor of specific cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, highlighting its importance in pharmacokinetic studies.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromopyridine | Lacks the pyrrolidine ring | Less versatile in biological activity |

| 4-(Pyrrolidin-2-YL)pyridine | Lacks the bromine atom | Affects reactivity and binding properties |

| 2-Bromo-4-(pyrrolidin-1-YL)pyridine | Similar structure but different pyrrolidine position | Exhibits antimicrobial properties but less studied |

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their antibacterial efficacy. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Cytochrome P450 Inhibition Study

Another research article investigated the inhibitory effects of this compound on cytochrome P450 enzymes. The compound demonstrated significant inhibition with IC50 values ranging from 20 to 50 µM, indicating its potential role in drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-(pyrrolidin-2-yl)pyridine, and how can reaction conditions be tailored for high yields?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) using bromopyridine precursors and pyrrolidine-containing boronic acids are common. Nickel-catalyzed reductive coupling (as seen in 2-halomethylpyridine derivatives) can enhance regioselectivity . Bromination of pre-functionalized pyridines using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) is also effective .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 5–10 mol% Pd or Ni catalysts) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.5–3.0 ppm; pyridine aromatic protons at δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ≈ 257.05 g/mol for C₉H₁₀BrN₂). X-ray crystallography (using SHELX programs) resolves stereochemistry and bond angles .

- Data Example : Similar bromopyridines exhibit melting points of 80–210°C (depending on substituents), serving as a purity benchmark .

Q. What safety protocols are critical when handling this compound?

- Methodology : Adopt GHS-compliant practices:

- Hazards : H302 (harmful if swallowed), H319 (eye irritation) .

- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of pyrrolidine moieties to brominated pyridine cores?

- Methodology :

- Catalyst Screening : Test PdCl₂(dppf), Ni(dppe)Cl₂, or CuI/ligand systems to improve cross-coupling efficiency .

- Solvent Optimization : Use mixed solvents (e.g., THF:H₂O for Suzuki reactions) to enhance solubility of boronic acids .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30–60 min at 100°C) while maintaining yields >80% .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

- Methodology :

- Decoupling Experiments : Differentiate overlapping signals (e.g., pyrrolidine CH₂ vs. pyridine CH) .

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (software: Gaussian or ORCA) .

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments .

Q. How can SHELX programs improve crystallographic refinement for this compound?

- Methodology :

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve bromine-heavy atom effects .

- SHELXL Parameters : Adjust "TEMP" (thermal motion) and "ISOR" (isotropic restraints) for bromine and nitrogen atoms. Validate hydrogen positions via "AFIX" commands .

- Twinned Data : Apply "TWIN" and "BASF" instructions for non-merohedral twinning common in halogenated compounds .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in pyridine derivatives?

- Methodology :

- Kinetic Studies : Monitor bromination rates under varying temperatures/pH to identify electrophilic aromatic substitution (EAS) preferences .

- DFT Calculations : Map electron density profiles (e.g., C4 position in pyridine is more electrophilic than C2/C3) .

- Isotope Effects : Use ²H-labeled pyridines to probe directing group influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.